molecular formula C22H14N6O3 B2465592 4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1251556-94-1

4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

Cat. No.: B2465592
CAS No.: 1251556-94-1
M. Wt: 410.393
InChI Key: ZKMZZQQLXMIDPV-UHFFFAOYSA-N
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Description

4-{4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a sophisticated synthetic compound designed for pharmaceutical and biological chemistry research. It incorporates three key pharmacophores—a 1,3-benzodioxole ring, a 1,2,4-oxadiazole unit, and a 1,2,3-triazole linker—fused with pyridine and phenyl systems. This unique architecture makes it a promising scaffold for investigating new therapeutic agents . The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, valued for its metabolic stability and ability to engage in hydrogen bonding, which is crucial for target binding . Compounds featuring this moiety have demonstrated a wide range of biological activities in scientific studies, including anticancer , antimicrobial , and anti-inflammatory effects . The 1,2,3-triazole linkage, often synthesized via reliable copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), provides a rigid connection and can participate in dipole-dipole and hydrogen bond interactions with biological targets . The 1,3-benzodioxole group is a common structural component in medicinal chemistry that can influence the compound's pharmacokinetic properties . This product is provided as a high-purity solid for research purposes. Researchers are directed to consult the Certificate of Analysis for specific quality control data. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O3/c1-2-4-16(5-3-1)28-20(14-8-10-23-11-9-14)19(25-27-28)21-24-22(31-26-21)15-6-7-17-18(12-15)30-13-29-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZZQQLXMIDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=C(N(N=N4)C5=CC=CC=C5)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,4-oxadiazole ring, the 1,2,3-triazole ring, and the final coupling with the pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and azides. The reaction conditions often involve the use of catalysts such as copper(I) iodide and bases like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substituent significantly influences physicochemical properties. Below is a comparison with analogs from the literature:

Analog 1 : 4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine ()
  • Substituent : 2,4-Dimethoxyphenyl (electron-donating methoxy groups).
  • Impact : Increases lipophilicity (logP) compared to the target compound’s benzodioxol group. The methoxy groups enhance solubility in polar solvents but may reduce metabolic stability due to oxidative demethylation pathways.
  • Molecular Formula : C₂₃H₁₉N₇O₃ (457.45 g/mol) .
Analog 2 : Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid ()
  • Substituent : Benzofuran-2-yl (oxygen-containing fused ring).
  • Impact : The benzoic acid core replaces the triazole-phenyl-pyridine system, reducing molecular complexity. Benzofuran’s planar structure may enhance binding to flat enzymatic pockets, but the carboxylic acid group introduces polarity, limiting blood-brain barrier permeability .
Target Compound : 4-{4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
  • Substituent : 2H-1,3-Benzodioxol-5-yl (methylenedioxy group).
  • Impact : The dioxolane ring improves metabolic stability compared to methoxy groups and offers intermediate lipophilicity, balancing solubility and membrane permeability.

Core Structure Variations

Simpler analogs highlight the role of the triazole-pyridine core:

Analog 3 : 4-(1H-1,2,3-Triazol-5-yl)pyridine ()
  • Structure : A pyridine directly linked to a triazole without additional substituents.
  • Impact : Reduced molecular weight (146.15 g/mol) and complexity enhance aqueous solubility but limit target specificity due to fewer interaction sites .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent (Oxadiazole) Core Structure Reference
Target Compound C₂₂H₁₅N₇O₃* 437.41 2H-1,3-Benzodioxol-5-yl Triazole-phenyl-pyridine -
Dimethoxyphenyl Analog C₂₃H₁₉N₇O₃ 457.45 2,4-Dimethoxyphenyl Triazole-phenyl-pyridine
Benzofuran Derivative C₁₇H₁₀N₂O₄ 306.28 Benzofuran-2-yl Benzoic acid-oxadiazole
Triazole-Pyridine C₇H₆N₄ 146.15 None Triazole-pyridine

*Estimated based on structural analysis; exact formula requires experimental validation.

Research Implications

  • Electronic Effects : The benzodioxol group’s electron-withdrawing nature may enhance the oxadiazole’s hydrogen-bond acceptor capacity compared to dimethoxyphenyl’s electron-donating groups.
  • Therapeutic Potential: While highlights neuropathic pain applications for benzofuran-oxadiazole derivatives, the target compound’s triazole-pyridine core may align with kinase inhibition or antimicrobial activity, common in similar heterocycles.
  • Synthetic Feasibility : The multi-step synthesis involving triazole and oxadiazole formation (e.g., via Huisgen cycloaddition or amidoxime routes) is comparable to methods used for Analog 1 .

Biological Activity

The compound 4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple active moieties including a benzodioxole , oxadiazole , and triazole , which are known for their pharmacological significance. The presence of these functional groups contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer effects by inhibiting key enzymes involved in cancer progression. For instance:

  • Cytotoxic Activity : Studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives with oxadiazole structures have been reported to inhibit cell proliferation in A549 (lung cancer) and C6 (glioma) cell lines with IC50 values comparable to standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (mM)
Compound AA5490.128 ± 0.027
Compound BC60.137 ± 0.015

This suggests that the oxadiazole moiety is crucial for enhancing anticancer activity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Inhibitors of MMPs can potentially reduce tumor growth and spread:

  • MMP Inhibition : Compounds similar to the target molecule showed promising results as MMP inhibitors, particularly MMP-9, which is implicated in lung adenocarcinoma and glioma treatment . Molecular docking studies revealed strong binding affinity to the active site of MMPs.

The biological mechanisms through which this compound exerts its effects may include:

  • Enzyme Interaction : The compound likely interacts with specific enzymes or proteins involved in cellular signaling pathways.
  • Gene Expression Modulation : There is potential for modulation of gene expression related to apoptosis and cell cycle regulation.
  • Inhibition of Growth Factors : Similar compounds have been shown to block growth factors and enzymes critical for tumor growth .

Case Studies

Several studies have explored the biological activity of compounds related to the target molecule:

  • Study on Cytotoxicity : A study evaluating various oxadiazole derivatives found that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines .
  • Molecular Docking Studies : Research employing molecular docking techniques confirmed that certain structural features enhance binding to target enzymes, thus providing insights into the design of more effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example:

Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave irradiation (e.g., 120°C, 30 min) improves efficiency .

Triazole assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenyl azides and pyridine-derived alkynes in DMF/H2O (1:1) at 60°C .

  • Key variables : Solvent polarity (DMF vs. THF), catalyst loading (CuSO4·5H2O/sodium ascorbate), and reaction time impact yields (reported range: 45–78%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is critical:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95%) .
  • Spectroscopy :
  • FTIR : Confirm oxadiazole C=N stretches (~1600 cm<sup>-1</sup>) and triazole N-H bends (~3400 cm<sup>-1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton integration (e.g., benzodioxole protons at δ 6.7–7.1 ppm) and pyridine ring carbons (δ 120–150 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup> at m/z 472.12) .

Q. What biological targets are most relevant for this compound based on structural analogs?

  • Methodological Answer : The benzodioxole and triazole moieties suggest activity against:

  • Enzymes : Cytochrome P450 isoforms (CYP3A4 inhibition reported for triazole derivatives) .
  • Receptors : Serotonin receptors (5-HT2A/5-HT6) due to structural similarity to benzodioxole-containing ligands .
  • Experimental validation : Use radioligand binding assays (e.g., <sup>3</sup>H-LSD for 5-HT receptors) and enzyme inhibition kinetics (IC50 determination) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Solubility issues : Poor aqueous solubility may skew in vitro results. Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations .
  • Substituent effects : Minor changes in the pyridine or benzodioxole groups (e.g., fluorination) alter binding affinities. Perform SAR studies with derivatives (see table below) .
Substituent ModificationObserved Bioactivity ChangeReference
Fluorination of benzodioxoleIncreased CYP3A4 inhibition (IC50 ↓ 30%)
Methoxy vs. ethoxy groups5-HT2A binding affinity (Ki = 12 nM vs. 45 nM)

Q. What computational strategies are effective for predicting the binding mode of this compound to target proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 6WPT for 5-HT2A). Focus on π-π stacking between triazole/pyridine and aromatic residues (e.g., Phe340) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å indicates stable binding) .
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔGbinding (correlate with experimental IC50) .

Q. How can researchers design experiments to investigate the compound’s metabolic stability?

  • Methodological Answer :

  • In vitro assays :

Liver microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS over 60 min .

CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) .

  • In silico tools : Predict metabolites with software like ADMET Predictor™ (e.g., hydroxylation at benzodioxole C5) .

Data Contradiction Analysis

Q. Why might this compound exhibit variable cytotoxicity profiles in different cancer cell lines?

  • Methodological Answer : Factors include:

  • Membrane transporter expression : Overexpression of ABCB1 (P-gp) in resistant lines reduces intracellular accumulation. Verify via calcein-AM efflux assays .
  • Redox environment : Triazole-thiol derivatives may act as pro-oxidants in high-GSH environments (e.g., A549 vs. HepG2 cells). Measure ROS levels with DCFH-DA .
  • Protocol standardization : Use identical seeding densities, serum concentrations, and incubation times (e.g., 48 h vs. 72 h) .

Notes for Experimental Design

  • Advanced techniques : Consider X-ray crystallography for unambiguous structural confirmation (e.g., synchrotron radiation for small-molecule crystals) .

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